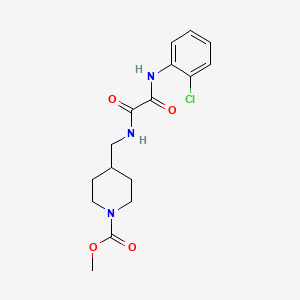

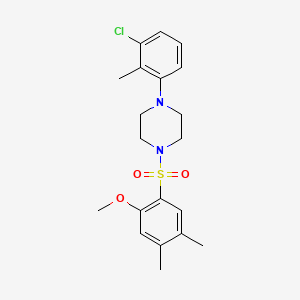

![molecular formula C10H21NO B2566718 [(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol CAS No. 2375247-93-9](/img/structure/B2566718.png)

[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol” is a type of organic compound known as a secondary alcohol. It contains a piperidine ring, which is a saturated heterocyclic compound with one nitrogen atom and five carbon atoms in a six-membered ring. The “Tert-butyl” group is attached to the 4th carbon of the piperidine ring, and the “methanol” group is also attached to the same carbon, making it a secondary alcohol .

Molecular Structure Analysis

The compound has a chiral center at the 2nd carbon of the piperidine ring, which means it can exist in two different forms, or enantiomers, that are mirror images of each other . The (2S,4R) notation indicates the configuration of these chiral centers .

Chemical Reactions Analysis

As a secondary alcohol, “this compound” can undergo typical alcohol reactions, such as oxidation to form a ketone. The presence of the piperidine ring may also influence its reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. As an organic compound, it’s likely to be soluble in organic solvents. The presence of the alcohol group may also give it some degree of solubility in water .

Applications De Recherche Scientifique

Polymer Membranes for Purification

- Application in Fuel Additives : Polymer membranes, such as poly(vinyl alcohol) and cellulose acetate, have been explored for the purification of fuel additives like Methyl Tert-butyl Ether (MTBE), a process that involves methanol. This research may provide insights into the separation and purification processes relevant to compounds like “[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol” in fuel applications (Pulyalina et al., 2020).

Biofuel and Alternative Energy

- Butanol as a Biofuel : Studies on butanol, a biofuel with favorable physical and thermodynamic properties, suggest potential applications for similar organic compounds in enhancing engine performance and reducing emissions. This research might provide a foundation for investigating “this compound” as a biofuel or fuel additive (Veza et al., 2020).

Methanol in Environmental and Technical Applications

Methanol as a Chemical Marker : Methanol has been used as a marker for assessing the condition of solid insulation in power transformers, indicating potential applications for related compounds in monitoring and diagnostics within electrical engineering and materials science (Jalbert et al., 2019).

Methanol Synthesis and Conversion : The synthesis and conversion of methanol for hydrogen production present an area where “this compound” might find applications, particularly in the development of sustainable energy technologies (García et al., 2021).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

[(2S,4R)-4-tert-butylpiperidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,3)8-4-5-11-9(6-8)7-12/h8-9,11-12H,4-7H2,1-3H3/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNWRJGKYQDOLN-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNC(C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCN[C@@H](C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-,methyl ester](/img/structure/B2566635.png)

![N-[5-[[2-(2-furanylmethylamino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2566636.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2566644.png)

![5-(3,4-Dimethylphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2566646.png)

![4-benzyl-2-(3-chlorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566648.png)

![2-(5-Chloro-3-fluoropyridin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2566653.png)